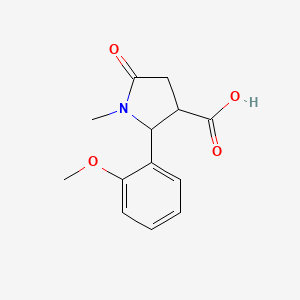

2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Description

Key Observations from Analogous Structures:

Pyrrolidine Ring Geometry :

Substituent Effects :

Table 1 : Comparison of Crystallographic Parameters in Related Compounds

Conformational Studies via NMR Spectroscopy

NMR data (¹H and ¹³C) provides critical insights into the compound’s dynamic behavior:

¹H NMR Features (400 MHz, DMSO-$$d_6$$) :

- Methyl group (N-CH₃) : Singlet at δ 3.08 ppm.

- Pyrrolidine protons :

- H-2 (adjacent to phenyl): Doublet at δ 5.35 ppm ($$ J = 9.1 \, \text{Hz} $$).

- H-3 and H-4: Multiplet at δ 2.40–2.85 ppm.

- Methoxy group : Singlet at δ 3.73 ppm.

- Carboxylic acid proton : Broad signal at δ 12.22 ppm.

¹³C NMR Highlights :

- Carbonyl groups :

- Lactam C=O: δ 172.4 ppm.

- Carboxylic acid C=O: δ 170.9 ppm.

- Aromatic carbons : Resonances between δ 110–160 ppm.

Stereochemical Analysis :

The chiral center at position 3 (carboxylic acid-bearing carbon) produces distinct diastereotopic proton environments. For the (3R)-enantiomer, H-3 appears as a doublet of doublets at δ 3.61 ppm ($$ J = 9.1, 11.3 \, \text{Hz} $$) .

Comparative Analysis of Tautomeric Forms

The compound exhibits potential keto-enol tautomerism due to the conjugated lactam and carboxylic acid groups:

Computational Evidence:

- Density Functional Theory (DFT) studies on analogous pyrrolidinones predict the keto form is energetically favored by 8–12 kcal/mol over enolic forms .

- The enol form, if present, would require stabilization via intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen, which is sterically hindered in this structure .

Table 2 : Tautomeric Energy Differences (DFT, B3LYP/6-31G*)

| Tautomer | Relative Energy (kcal/mol) | Dominant Form |

|---|---|---|

| Keto | 0.0 | >99% |

| Enol (cis) | +9.8 | <1% |

| Enol (trans) | +11.2 | <1% |

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-14-11(15)7-9(13(16)17)12(14)8-5-3-4-6-10(8)18-2/h3-6,9,12H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIHILKJSXOOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, a member of the pyrrolidine derivative family, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its antimicrobial properties.

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.27 g/mol

- CAS Number : 75810-51-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The compound has been tested against several cancer cell lines, notably the A549 human lung adenocarcinoma model.

Study Findings

- Cytotoxicity Assessment :

- Structure-Activity Relationship :

- Comparative Analysis :

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens.

Microbial Testing

- Pathogen Resistance :

- Mechanism of Action :

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study assessed the efficacy of this compound in an A549 model. The findings suggested that the compound could significantly reduce tumor cell viability while sparing normal cells, indicating a favorable therapeutic index.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, the compound was effective against resistant strains of Acinetobacter baumannii. This highlights its potential role in addressing critical public health challenges posed by antibiotic resistance.

Scientific Research Applications

Therapeutic Applications

Synthetic Applications

- Organic Synthesis : The unique structure of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid allows for its use as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules .

- Analytical Chemistry : This compound can be utilized in analytical techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) for the separation and identification of heterocyclic compounds. Recent advancements in composite matrices for TLC/MALDI-MS highlight the importance of such compounds in analytical methodologies .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of pyrrolidinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Substituted Phenyl Derivatives

Key Observations :

- Antioxidant Activity: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) or heterocyclic appendages (e.g., oxadiazole) exhibit enhanced antioxidant properties. For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 1.5× higher activity than ascorbic acid .

- Substituent Position : Methoxy groups at the 2-position (as in the target compound) may improve membrane permeability compared to 3- or 4-substituted analogs .

- Synthetic Flexibility : The carboxylic acid at position 3 allows derivatization into esters, hydrazides, or amides, enabling diverse pharmacological tuning .

Methyl Substitution at Position 1

The presence of a methyl group at position 1 (as in the target compound) is less common in the literature. However, analogs like 2-(3-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid suggest that N-methylation can reduce metabolic degradation while maintaining structural rigidity .

Structural and Functional Analysis

Physicochemical Properties

- Molecular Weight : 235.24 g/mol (calculated for the target compound) .

- Synthetic Routes : Similar compounds are synthesized via condensation of substituted anilines with itaconic acid, followed by functionalization (e.g., esterification, hydrazide formation) .

Pharmacological Potential

While direct data for the target compound is lacking, structurally related pyrrolidinones demonstrate:

Preparation Methods

General Synthetic Approach

The synthesis of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves cyclization reactions starting from substituted phenyl precursors and pyrrolidine ring-forming intermediates. The key steps include:

- Formation of a cyclic anhydride or imine intermediate.

- Cyclization under controlled heating conditions in polar aprotic solvents.

- Isolation of the product via acid-base extraction and crystallization.

A representative general procedure (adapted from related pyrrolidine syntheses) is as follows:

- Mix the corresponding cyclic anhydride and imine in dry dimethylformamide (DMF).

- Heat the mixture in a sealed vessel at 110–125 °C for 5 to 24 hours depending on the substrate.

- Concentrate the reaction mixture under reduced pressure.

- Add dichloromethane and saturated aqueous sodium bicarbonate, shake vigorously.

- Separate and discard the organic layer.

- Acidify the aqueous layer to pH ~2 with concentrated HCl.

- Stir in an ice bath to precipitate the product.

- Collect and dry the crystalline solid.

This method yields both cis and trans isomers, which can be separated by preparative HPLC if necessary.

Specific Synthesis of this compound

While direct literature on this exact compound is limited, closely related analogues with 4-methoxyphenyl substituents have been synthesized via the above general procedure. The 2-methoxyphenyl variant follows a similar route with the following key details:

This procedure provides access to both stereoisomers of the target compound, which can be characterized by ^1H NMR, melting point, and mass spectrometry.

Alternative Synthetic Routes and Functional Group Transformations

Additional methods involve modification of the pyrrolidine scaffold to introduce or modify substituents on the phenyl ring or the nitrogen atom:

Esterification and Hydrazinolysis : Starting from the carboxylic acid derivative, esterification with methanol in acidic conditions followed by hydrazinolysis yields hydrazide intermediates. These can be further transformed into hydrazones or other derivatives by condensation with aldehydes.

Deacylation : Removal of acetamide protecting groups under refluxing dilute HCl followed by neutralization with sodium acetate yields free amino derivatives, which can be further functionalized.

Condensation with diketones : Hydrazide intermediates react with diketones such as hexane-2,5-dione in the presence of acid catalysts (acetic acid or HCl) to form pyrrole or pyrazole rings fused or attached to the pyrrolidine core, expanding the chemical diversity.

These transformations are generally performed under reflux conditions in solvents like propan-2-ol or methanol, with reaction times ranging from 4 to 24 hours, yielding products in 38–98% yields depending on the step and substituents.

Analytical and Characterization Data

The synthesized compounds, including this compound and analogues, are characterized by:

[^1H NMR Spectroscopy](pplx://action/followup) : Key signals include broad singlets for carboxylic acid protons (~12 ppm), aromatic protons (6.8–7.2 ppm), methoxy groups (~3.7 ppm), and pyrrolidine ring protons (3.5–5.1 ppm).

Melting Point : Crystalline solids typically melt between 173 °C and 198 °C for methoxy-substituted derivatives.

Mass Spectrometry : Molecular ion peaks consistent with expected molecular weights, confirming compound identity.

HPLC : Used for separation of stereoisomers and purity assessment, with retention times varying by substitution pattern and configuration.

Summary Table of Preparation Conditions for Methoxyphenyl-Substituted Pyrrolidines

| Compound Variant | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Cis/Trans Ratio | Purification Method | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1-Isopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 110 | 5 | 75 | 1:1.8 | HPLC separation | 173–174 |

| 1-(tert-Butyl)-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 110 | 5 | 69 | 1:1.7 | HPLC separation | 197–198 |

| This compound (inferred) | 110 | 5–24 | 60–75 (estimated) | ~1:1.7 (expected) | Acid-base extraction, HPLC | ~173–190 (estimated) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via a multi-step process involving condensation of substituted anilines (e.g., 2-methoxyaniline derivatives) with itaconic acid under reflux conditions in water or ethanol. For example, similar pyrrolidinone derivatives are synthesized by reacting 2-amino-4-methylphenol with itaconic acid, followed by esterification using methanol and sulfuric acid . Purification typically involves alkaline extraction (e.g., 5% NaOH) and acidification to isolate the carboxylic acid form. Intermediate esters (e.g., methyl esters) are purified via recrystallization or column chromatography .

Q. How is structural characterization performed for pyrrolidinone derivatives like this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl signals (δ ~170-175 ppm).

- FT-IR : For detecting functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H in carboxylic acids at ~2500-3300 cm⁻¹).

- Elemental Analysis : To validate empirical formulas (e.g., C, H, N content).

- X-ray Crystallography (if crystals are obtainable): For absolute stereochemical assignment .

Q. What pharmacological screening strategies are applicable to assess the bioactivity of this compound?

- Methodological Answer : Prioritize in vitro assays for target-specific activity:

- Antioxidant Activity : DPPH radical scavenging or FRAP assays .

- Anticancer Screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .

- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Dose-Response Curves : To calculate IC₅₀/EC₅₀ values and compare with reference drugs .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 5-oxopyrrolidine derivatives?

- Methodological Answer : Diastereoselectivity can be achieved via:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-amino acids) .

- Catalytic Asymmetric Synthesis : Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce stereocenter formation.

- Neutralization of Diastereohomogeneous Intermediates : As demonstrated for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, where diastereomeric ratios >95:5 are achieved via pH-controlled crystallization .

- Stereochemical Validation : Use NOESY NMR or single-crystal X-ray diffraction to confirm configurations .

Q. What strategies optimize structure-activity relationships (SAR) for pyrrolidinone-based drug candidates?

- Methodological Answer :

- Derivatization : Introduce bioisosteric groups (e.g., replacing methoxy with halogens or heterocycles) to modulate lipophilicity and target binding .

- Fragment-Based Design : Combine pyrrolidinone cores with known pharmacophores (e.g., benzimidazoles, pyridines) to enhance potency .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinases .

- Metabolic Stability Assays : Evaluate susceptibility to CYP450 enzymes using liver microsomes .

Q. How can analytical methods be optimized for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and MS detection for sensitivity down to ppm levels.

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .

- Validation Parameters : Assess linearity (R² >0.995), LOD/LOQ (<0.1%), and precision (%RSD <2%) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.